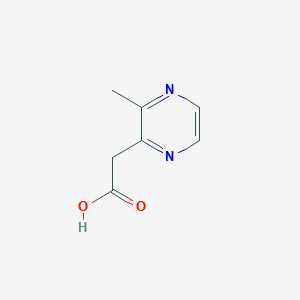

2-(3-Methylpyrazin-2-yl)acetic acid

Description

Significance of Pyrazine-Containing Compounds in Organic Synthesis and Chemical Biology

Pyrazine (B50134) derivatives are of immense importance in the fields of organic synthesis and chemical biology due to their wide array of biological activities and their utility as versatile synthetic building blocks. These compounds are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov The pyrazine nucleus is a key structural component in several established drugs, highlighting its value in medicinal chemistry. nih.gov

In organic synthesis, the pyrazine ring can be readily functionalized, allowing for the construction of complex molecular architectures. The nitrogen atoms in the ring can act as ligands for metal catalysts, influencing the outcome of various chemical transformations. mdpi.com The inherent aromaticity and electronic properties of the pyrazine system also play a crucial role in its reactivity and interaction with biological targets. um.edu.my

Scope and Objectives of the Research Outline

The primary objective of this article is to present a structured overview of the chemical compound 2-(3-Methylpyrazin-2-yl)acetic acid. Given the limited specific research data available for this exact molecule, this outline will focus on the general characteristics, potential synthetic pathways, and anticipated reactivity based on the known chemistry of related pyrazine derivatives. The aim is to provide a foundational understanding that may inspire and guide future research into the specific properties and applications of this compound. The subsequent sections will delve into its chemical identity, potential synthetic strategies, and hypothetical reactivity, drawing parallels with well-documented analogues.

Interactive Data Table: Physicochemical Properties of Pyrazine and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Pyrazine | C4H4N2 | 80.09 | 115 |

| 2-Methylpyrazine (B48319) | C5H6N2 | 94.11 | 135 |

| 2-Acetyl-3-methylpyrazine | C7H8N2O | 136.15 | 90 °C at 20 mmHg |

| 2-(Pyrazin-2-yl)acetic acid | C6H6N2O2 | 138.12 | Not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpyrazin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-6(4-7(10)11)9-3-2-8-5/h2-3H,4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFAMJXCWWRNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Methylpyrazin 2 Yl Acetic Acid and Analogous Pyrazine Acetic Acids

Direct Synthesis Approaches to 2-(3-Methylpyrazin-2-yl)acetic Acid

Direct synthesis strategies focus on modifying a pyrazine (B50134) molecule that already contains the basic carbon skeleton. These methods involve introducing or modifying functional groups on the pyrazine ring to build the desired acetic acid side chain.

A common pathway to synthesize pyrazine carboxylic acids from their methyl-substituted counterparts involves oxidation. While not a direct carboxylation in a single step, the oxidation of a methyl group is a standard method to achieve the carboxyl functional group. For instance, a compound like 2,3-dimethylpyrazine (B1216465) can be selectively oxidized.

The process typically involves a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄). Under controlled conditions, one of the methyl groups can be converted into a carboxylic acid group. For example, the oxidation of 2,3-dimethylpyrazine can yield 3-methylpyrazine-2-carboxylic acid. sciencemadness.org This acid can then serve as a precursor for further elaboration into the target acetic acid.

Table 1: Oxidation of Methylpyrazines

| Starting Material | Reagent | Product | Application |

|---|

Homologation is the process of extending a carbon chain by a single methylene (B1212753) (-CH₂) unit. This is a powerful strategy for converting a pyrazine carboxylic acid into a pyrazine acetic acid. A classic example of this transformation is the Arndt-Eistert reaction, although modern variations offer milder and more efficient alternatives.

The general sequence for homologating a pyrazinoic acid, such as pyrazine-2-carboxylic acid, involves:

Activation: The carboxylic acid is first converted into a more reactive derivative, typically an acid chloride, by reacting it with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Chain Extension: The activated acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form a diazoketone intermediate.

Rearrangement: The diazoketone undergoes a Wolff rearrangement, promoted by a catalyst (e.g., silver oxide, Ag₂O) or heat, to form a ketene (B1206846).

Trapping: The highly reactive ketene is then trapped with a nucleophile. If water is used, the final product is the desired homologated carboxylic acid (a pyrazine acetic acid). If an alcohol is used, the corresponding ester is formed.

Recent advances have introduced safer reagents that can achieve similar transformations via radical mechanisms, underscoring the importance of homologation in modern synthesis. youtube.com

Table 2: General Homologation Strategy

| Starting Material | Key Steps | Final Product |

|---|

Formation Pathways for Pyrazine Acetic Acid Scaffolds from Precursors

These methods involve constructing the pyrazine ring itself from non-cyclic starting materials in a way that incorporates the desired acetic acid side chain or a precursor group.

A foundational method for pyrazine synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.netnih.gov To generate pyrazine acetic acids, an α-amino acid amide can be used as the diamine component. For example, the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound in the presence of an alkali can produce a 2-hydroxypyrazine. gla.ac.uk

The general reaction involves the condensation of a compound like glycinamide (B1583983) (the amide of glycine) or alaninamide (the amide of alanine) with a 1,2-dicarbonyl such as methylglyoxal. The initial condensation forms a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine. The choice of the α-amino acid amide and the dicarbonyl determines the substitution pattern on the final pyrazine ring. Using an amino acid amide derivative where the side chain is a protected carboxyl group allows for the direct incorporation of the acetic acid moiety.

Pyrazinones are structurally related to pyrazines and can be formed through similar condensation pathways. Non-enzymatic reactions between peptides and dicarbonyl compounds, often associated with the Maillard reaction in food chemistry, can lead to pyrazinone structures. While some pathways are enzymatically driven nih.gov, similar transformations can occur thermally.

For example, a dipeptide can react with a dicarbonyl compound. The reaction can proceed through the formation of a dipeptide aldehyde intermediate, which then undergoes cyclization and oxidation to form the pyrazinone core. nih.gov The side chains of the amino acids in the dipeptide determine the substituents on the final pyrazinone ring. If one of the amino acids is aspartic acid or glutamic acid, the resulting pyrazinone will possess a carboxylic acid side chain, making it a pyrazinone acetic acid or propionic acid analog.

A versatile approach to complex pyrazine derivatives involves starting with a pre-functionalized pyrazine ring and using modern cross-coupling reactions to introduce the desired side chain. mdpi.com This strategy offers a high degree of control and flexibility.

For instance, a halogenated pyrazine, such as 2-chloro-3-methylpyrazine (B1202077), can serve as an excellent starting material. This compound can undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Sonogashira coupling) with an appropriate organometallic reagent containing the acetic acid moiety or a protected version thereof. Another powerful method is the direct C-H activation and coupling of a pyrazine with a suitable partner. mdpi.com These methods allow for the precise and efficient construction of the C-C bond required to form this compound.

Table 3: Synthesis via Cross-Coupling

| Pyrazine Substrate | Coupling Partner | Reaction Type | Potential Product |

|---|---|---|---|

| 2-Chloro-3-methylpyrazine | Reformatsky reagent (e.g., BrZnCH₂CO₂Et) | Negishi-type Coupling | Ethyl 2-(3-methylpyrazin-2-yl)acetate |

Advanced and Sustainable Synthetic Approaches for Pyrazine Acetic Acids

The pursuit of green and efficient chemical processes has driven significant innovation in the synthesis of heterocyclic compounds, including pyrazine acetic acids and their derivatives. Modern methodologies focus on increasing yield, reducing reaction times, minimizing waste, and using less hazardous materials, moving away from classical synthetic routes. These advanced approaches include enzymatic catalysis, continuous-flow systems, and microwave-assisted synthesis, which align with the principles of sustainable chemistry.

Enzymatic and Biocatalytic Methods

Biocatalysis has emerged as a powerful tool for synthesizing pyrazine derivatives under mild and environmentally benign conditions. Enzymes offer high selectivity and can eliminate the need for harsh reagents and protecting groups.

A notable development is the use of transaminases (ATAs) for the biocatalytic synthesis of substituted pyrazines. nih.gov In this approach, α-diketones are treated with a transaminase, such as (S)-selective ATA-113, in the presence of an amine donor. This reaction yields α-amino ketone intermediates, which then undergo spontaneous oxidative dimerization to form the pyrazine ring. nih.gov This chemo-enzymatic strategy is advantageous as it can be performed in an aqueous buffer, and in some cases, the pyrazine products can be extracted directly in pure form without significant by-products. nih.gov

Another significant advancement is the use of immobilized lipases for the synthesis of pyrazinamide (B1679903) derivatives, which are structurally related to pyrazine acetic acids. rsc.orgresearchgate.net Researchers have successfully used Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, to catalyze the aminolysis of pyrazine esters. rsc.orgresearchgate.net This method proves to be highly efficient and green, achieving high yields in short reaction times using a more environmentally friendly solvent like tert-amyl alcohol. rsc.orgresearchgate.net

Continuous-Flow Chemistry

Continuous-flow synthesis, utilizing microreactors, offers substantial advantages over traditional batch processing for the synthesis of pyrazine derivatives. mdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction efficiency, higher yields, and improved safety, particularly when handling hazardous intermediates. mdpi.com

A prime example is the lipase-catalyzed synthesis of pyrazinamide derivatives in a continuous-flow system. rsc.orgresearchgate.net In this setup, separate streams of a pyrazine ester and an amine in tert-amyl alcohol are pumped through a packed-bed reactor containing the immobilized enzyme Lipozyme® TL IM. rsc.org This method not only allows for a significant reduction in reaction time to as little as 20 minutes but also facilitates easy separation of the catalyst from the product stream, enabling catalyst recycling and a truly continuous production process. rsc.orgresearchgate.net The system demonstrates excellent scalability and can be applied to a variety of substrates to produce a library of pyrazinamide derivatives with desirable yields. rsc.orgresearchgate.net

Table 1: Comparison of Batch vs. Continuous-Flow Enzymatic Synthesis of Pyrazinamide Derivatives researchgate.netrsc.org

| Starting Ester | Amine | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| Pyrazine-2-carboxylate | Benzylamine | Batch | Lipozyme® TL IM | tert-amyl alcohol | 45 | 17 h | 85.4 |

| Pyrazine-2-carboxylate | Benzylamine | Continuous-Flow | Lipozyme® TL IM | tert-amyl alcohol | 45 | 20 min | 91.6 |

| Methyl 3-methylpyrazine-2-carboxylate | N-(3-aminopropyl)morpholine | Batch | Lipozyme® TL IM | tert-amyl alcohol | 45 | 17 h | 65.2 |

| Methyl 3-methylpyrazine-2-carboxylate | N-(3-aminopropyl)morpholine | Continuous-Flow | Lipozyme® TL IM | tert-amyl alcohol | 45 | 20 min | 70.3 |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has become a routine and powerful tool for accelerating a wide range of organic reactions, including the formation of heterocyclic rings like pyrazines and pyrazoles. youtube.comnih.gov Compared to conventional heating, microwave irradiation can dramatically reduce reaction times—from hours to minutes—while often improving product yields and purity. youtube.comyoutube.com This efficiency stems from the direct and rapid heating of the reaction mixture through dielectric polarization. youtube.com

MAOS is particularly effective for one-pot multicomponent reactions, which are a cornerstone of green chemistry. researchgate.netnih.gov For instance, pyrazolone (B3327878) derivatives have been synthesized efficiently in a one-pot, solvent-free process under microwave irradiation, demonstrating the technique's potential for creating medicinally relevant scaffolds with high atom economy. researchgate.net The application of MAOS to the synthesis of pyrazine acetic acid precursors can similarly offer significant benefits, providing a faster and more energy-efficient route to these target molecules. youtube.com

Chemical Reactivity and Transformation Pathways of 2 3 Methylpyrazin 2 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization through several classical organic reactions.

The carboxylic acid functionality of 2-(3-methylpyrazin-2-yl)acetic acid can be readily converted into esters and amides, which are important intermediates in the synthesis of more complex molecules.

Esterification: Ester derivatives can be synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, the carboxylic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol. This two-step process is often milder and more efficient.

Amidation: Similarly, amides can be prepared by reacting the activated carboxylic acid (e.g., the acyl chloride) with a primary or secondary amine. Direct condensation of the carboxylic acid with an amine is also possible using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product |

| Methanol (B129727) | H₂SO₄ (catalyst), heat | Methyl 2-(3-methylpyrazin-2-yl)acetate |

| Ethanol | SOCl₂, then Et₃N | Ethyl 2-(3-methylpyrazin-2-yl)acetate |

| Ammonia | DCC | 2-(3-Methylpyrazin-2-yl)acetamide |

| Diethylamine | (COCl)₂, then Et₃N | N,N-Diethyl-2-(3-methylpyrazin-2-yl)acetamide |

The removal of the carboxylic acid group via decarboxylation is a key transformation for accessing pyrazine (B50134) derivatives with a methyl group at the 2-position. The decarboxylation of pyrazine-2-carboxylic acids can be achieved under various conditions. For instance, heating the corresponding dicarboxylic acid precursor in the presence of sulfuric acid can lead to both acidification and decarboxylation to yield the mono-carboxylic acid product google.com. Thermal decomposition of pyrazinecarboxylic acids can also lead to decarboxylation, sometimes preceded by other thermal events like dehydration in the case of hydrated salts ias.ac.in. The specific conditions, such as temperature and the presence of catalysts, can influence the efficiency of the decarboxylation process.

Reactivity of the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature significantly influences its reactivity towards both electrophilic and nucleophilic reagents.

Pyrazines are generally resistant to electrophilic aromatic substitution (EAS) reactions. The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards attack by electrophiles cmu.eduacs.org. Furthermore, the nitrogen atoms can be protonated or coordinate to Lewis acids under typical EAS conditions, which further deactivates the ring and can lead to complex formation wikipedia.orgyoutube.com. As a result, forcing conditions are often required, and the yields are typically low. If substitution does occur, it is expected to happen at positions less deactivated by the ring nitrogens and the existing substituents. For this compound, the likely positions for any potential electrophilic attack would be C-5 or C-6.

In contrast to its low reactivity towards electrophiles, the electron-deficient pyrazine ring is activated for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present on the ring nih.govresearchgate.net. The reaction proceeds via a Meisenheimer-like intermediate, and the negative charge is stabilized by the electron-withdrawing nitrogen atoms wikipedia.org. For a hypothetical chloro-derivative of this compound, such as 2-(3-chloro-5-methylpyrazin-2-yl)acetic acid, a variety of nucleophiles could displace the chloride ion.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Substrate (Hypothetical) | Nucleophile | Expected Product |

| 2-(3-Chloro-5-methylpyrazin-2-yl)acetic acid | Sodium methoxide (B1231860) (NaOCH₃) | 2-(3-Methoxy-5-methylpyrazin-2-yl)acetic acid |

| 2-(3-Chloro-5-methylpyrazin-2-yl)acetic acid | Ammonia (NH₃) | 2-(3-Amino-5-methylpyrazin-2-yl)acetic acid |

| 2-(3-Chloro-5-methylpyrazin-2-yl)acetic acid | Morpholine | 2-(3-(Morpholin-4-yl)-5-methylpyrazin-2-yl)acetic acid |

| 2-(3-Chloro-5-methylpyrazin-2-yl)acetic acid | Sodium hydrosulfide (B80085) (NaSH) | 2-(3-Mercapto-5-methylpyrazin-2-yl)acetic acid |

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds youtube.com. In the context of pyrazines, a directing group can facilitate deprotonation at an adjacent position by a strong base, such as an organolithium reagent, to form a lithiated intermediate cmu.eduacs.orgresearchgate.net. This intermediate can then react with various electrophiles to introduce a wide range of substituents.

For this compound, the carboxylic acid group (or a derivative thereof) and the pyrazine nitrogens can act as directing groups. The carboxymethyl group at position 2 would likely direct lithiation to the C-3 position, however this is already substituted with a methyl group. The pyrazine nitrogens themselves can direct metallation to adjacent carbons. Given the presence of the methyl group at C-3 and the carboxymethyl group at C-2, the most probable site for directed lithiation would be the C-5 position of the pyrazine ring. The lithiated species can then be quenched with an electrophile to introduce a new substituent at this position.

Table 3: Potential Directed Metallation and Subsequent Electrophilic Quench

| Reagent 1 | Reagent 2 (Electrophile) | Expected Product |

| n-Butyllithium (n-BuLi) | Iodomethane (CH₃I) | 2-(3,5-Dimethylpyrazin-2-yl)acetic acid |

| Lithium diisopropylamide (LDA) | Carbon dioxide (CO₂) | 2-(Carboxymethyl)-6-methylpyrazine-2-carboxylic acid |

| n-Butyllithium (n-BuLi) | N,N-Dimethylformamide (DMF) | 2-(5-Formyl-3-methylpyrazin-2-yl)acetic acid |

| Lithium diisopropylamide (LDA) | Chlorotrimethylsilane ((CH₃)₃SiCl) | 2-(3-Methyl-5-(trimethylsilyl)pyrazin-2-yl)acetic acid |

Design and Synthesis of 2 3 Methylpyrazin 2 Yl Acetic Acid Derivatives

Structural Modifications of the Pyrazine (B50134) Core

Modifications to the pyrazine ring of 2-(3-methylpyrazin-2-yl)acetic acid are a key strategy for creating new analogs with diverse properties. These changes can significantly influence the electronic and steric characteristics of the molecule.

The introduction of halogen atoms to the pyrazine ring can alter the reactivity and biological profile of the parent compound. For instance, 5-chloro-3-methylpyrazin-2-yl acetic acid can be synthesized from 2,5-dichloro-3-methylpyrazine (B170879). This process involves a reaction with di-tert-butyl malonate, followed by hydrolysis and decarboxylation to yield the final halogenated acetic acid derivative. This method highlights a common pathway to introduce a carboxylic acid side chain to a pre-halogenated pyrazine core.

Another key intermediate, methyl 2-(5-chloro-3-methylpyrazin-2-yl)acetate, is synthesized from 2,5-dichloro-3-methylpyrazine and methyl malonate. This ester can then be hydrolyzed to the corresponding carboxylic acid. The synthesis of 2-(6-chloro-3-methylpyrazin-2-yl)acetic acid has also been reported, starting from 2-amino-3-methyl-6-chloropyrazine. This precursor undergoes a Sandmeyer reaction to introduce an iodo group, which is then subjected to a Sonogashira coupling with tert-butyl (trimethylsilyl)acetate, followed by deprotection to yield the target acid.

A general method for producing 2-(pyrazin-2-yl)acetic acids involves the reaction of a 2-halopyrazine with a malonic acid diester in the presence of a base, followed by hydrolysis and decarboxylation. This approach is versatile for creating a variety of halogenated derivatives.

Table 1: Synthesis of Halogenated Pyrazine Acetic Acid Derivatives

| Starting Material | Reagents | Product |

| 2,5-dichloro-3-methylpyrazine | 1) Di-tert-butyl malonate, NaH 2) Hydrolysis & Decarboxylation | 5-chloro-3-methylpyrazin-2-yl acetic acid |

| 2,5-dichloro-3-methylpyrazine | Methyl malonate | Methyl 2-(5-chloro-3-methylpyrazin-2-yl)acetate |

| 2-amino-3-methyl-6-chloropyrazine | 1) NaNO₂, KI 2) Sonogashira coupling 3) Deprotection | 2-(6-chloro-3-methylpyrazin-2-yl)acetic acid |

| 2-halopyrazine | Malonic acid diester, base | 2-(pyrazin-2-yl)acetic acid |

Alkylation and alkoxylation of the pyrazine ring introduce steric bulk and can modify the electronic properties of the molecule. The synthesis of 2-(3-methyl-5-(propan-2-yloxy)pyrazin-2-yl)acetic acid, for example, starts from 2-chloro-3-methyl-5-(propan-2-yloxy)pyrazine. This precursor is reacted with di-tert-butyl malonate in the presence of a strong base like sodium hydride, followed by hydrolysis and decarboxylation to yield the desired alkoxylated pyrazine acetic acid.

The synthesis of 2-(3,5-dimethylpyrazin-2-yl)acetic acid is achieved through the reaction of 2-chloro-3,5-dimethylpyrazine (B41539) with diethyl malonate, followed by hydrolysis and decarboxylation. This demonstrates a straightforward method for introducing an acetic acid side chain to a dimethylated pyrazine core.

The introduction of an imino group to the pyrazine core represents a significant structural modification. The synthesis of ethyl 2-(3-((4-fluorobenzyl)imino)-3,4-dihydropyrazin-2-yl)acetate has been reported, starting from ethyl 2-(3-aminopyrazin-2-yl)acetate. This amine precursor is reacted with 4-fluorobenzaldehyde (B137897) to form the corresponding imine derivative. This reaction highlights the versatility of the amino group on the pyrazine ring for further functionalization.

Modifications of the Acetic Acid Side Chain

Altering the acetic acid side chain is another important avenue for creating derivatives of this compound. These modifications often focus on converting the carboxylic acid into amides, amines, or esters to explore new chemical space.

Amide derivatives of this compound are commonly synthesized through the coupling of the carboxylic acid with an appropriate amine in the presence of a coupling agent. For example, 2-(3-methylpyrazin-2-yl)acetamide can be prepared by treating methyl 2-(3-methylpyrazin-2-yl)acetate with ammonia.

More complex amides, such as N-(4-sulfamoylphenethyl)-2-(3-methylpyrazin-2-yl)acetamide, are synthesized by coupling this compound with 4-(2-aminoethyl)benzenesulfonamide (B156865) using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This method is widely applicable for the synthesis of a diverse range of amide derivatives.

The synthesis of amine derivatives can be achieved through the reduction of corresponding amides or nitriles. For instance, 2-(3-methylpyrazin-2-yl)ethanamine can be prepared from 2-(3-methylpyrazin-2-yl)acetonitrile (B2998635) via reduction.

Table 2: Synthesis of Amide Derivatives of this compound

| Starting Material | Reagents | Product |

| Methyl 2-(3-methylpyrazin-2-yl)acetate | Ammonia | 2-(3-methylpyrazin-2-yl)acetamide |

| This compound | 4-(2-aminoethyl)benzenesulfonamide, HATU | N-(4-sulfamoylphenethyl)-2-(3-methylpyrazin-2-yl)acetamide |

Esterification of this compound is a common transformation. The synthesis of methyl 2-(3-methylpyrazin-2-yl)acetate can be achieved by reacting 2-chloro-3-methylpyrazine (B1202077) with methyl (triphenylphosphoranylidene)acetate. Alternatively, the ester can be prepared by treating this compound with methanol (B129727) in the presence of an acid catalyst.

The synthesis of ethyl 2-(3-methylpyrazin-2-yl)acetate has also been reported through the reaction of 2-chloro-3-methylpyrazine with ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation. Another approach involves the reaction of 2-iodo-3-methylpyrazine (B1313604) with a silylketene acetal (B89532) derived from ethyl acetate (B1210297) in the presence of a palladium catalyst.

Formation of Pyrazinone Acetic Acid Analogs

The transformation of this compound into its corresponding pyrazinone acetic acid analogs is a key synthetic step for creating derivatives with potential biological activities. This conversion typically involves the strategic oxidation of one of the nitrogen atoms in the pyrazine ring to form an N-oxide, followed by a rearrangement reaction.

A common and effective method for this transformation is the Boekelheide reaction. The process begins with the N-oxidation of the pyrazine ring. The starting material, this compound, is treated with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to selectively form a pyrazine-N-oxide intermediate. Due to the electronic effects of the methyl and acetic acid substituents, the oxidation is expected to occur primarily at the N4 position, which is sterically less hindered and electronically favorable for electrophilic attack.

Following the formation of the N-oxide, a rearrangement is induced, typically by treatment with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. mdpi.com This rearrangement, often referred to as the Boekelheide rearrangement, proceeds through an acyloxy-intermediate which then rearranges to yield the more stable pyrazinone ring system. This reaction provides a direct route to convert the pyrazine core into a pyrazinone structure while preserving the acetic acid moiety, leading to the formation of 2-(1-methyl-3-oxo-3,4-dihydropyrazin-2-yl)acetic acid or its regioisomer. The specific isomer obtained can depend on the reaction conditions and the migration aptitude of the substituents.

The table below outlines the general synthetic sequence for this conversion.

| Step | Starting Material / Intermediate | Reagents & Conditions | Product | Description |

|---|---|---|---|---|

| 1 | This compound | m-CPBA, CH₂Cl₂, rt | 2-(3-Methyl-4-oxidopyrazin-2-yl)acetic acid | N-Oxidation of the pyrazine ring at the less hindered N4 position. |

| 2 | 2-(3-Methyl-4-oxidopyrazin-2-yl)acetic acid | TFAA, Pyridine (B92270), 0 °C to rt | 2-(1-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)acetic acid | Boekelheide rearrangement to form the pyrazinone ring system. |

Integration of this compound into Complex Molecular Architectures

The this compound scaffold serves as a valuable building block for constructing more complex, biologically significant molecules. A prominent example of this integration is found in the synthesis of analogs of marine alkaloids like dragmacidin D, which possess intricate molecular architectures containing indole (B1671886) and pyrazinone units. mdpi.comelsevierpure.com The synthesis of these complex molecules often relies on modern cross-coupling reactions to forge key carbon-carbon or carbon-nitrogen bonds.

In a synthetic strategy targeting the core of dragmacidin D, a pyrazine derivative, closely related to this compound, is coupled with an indole moiety. mdpi.com The process often begins with the activation of the pyrazine ring via N-oxidation, similar to the method described in the previous section. The resulting pyrazine-N-oxide is then a suitable substrate for palladium-catalyzed direct C-H/C-H cross-coupling reactions. mdpi.com

For instance, a pyrazine-N-oxide can be coupled directly with an indole derivative, such as 6-bromoindole, under palladium catalysis to form an indole-pyrazine adduct. mdpi.com This key step efficiently connects the two heterocyclic systems. The newly formed compound is then converted to a pyrazinone through treatment with trifluoroacetic anhydride. This sequence showcases how the pyrazine unit is strategically introduced and then modified to create the desired pyrazinone core within a much larger and more complex molecular framework. Such synthetic routes are crucial for accessing novel compounds for drug discovery and other applications.

The following table details a representative synthetic sequence for integrating a pyrazine unit into a complex bicyclic structure reminiscent of dragmacidin alkaloids.

| Step | Reactant 1 | Reactant 2 | Reagents & Conditions | Intermediate / Product | Transformation |

|---|---|---|---|---|---|

| 1 | Indole | Pyrazine-N-oxide | Pd(OAc)₂, AgOAc, rt | Indole-Pyrazine-N-Oxide Adduct | Palladium-catalyzed C-H/C-H cross-coupling. mdpi.com |

| 2 | Indole-Pyrazine-N-Oxide Adduct | TFAA, CH₂Cl₂, 0 °C | Indole-Pyrazinone | Rearrangement to form the pyrazinone core. mdpi.com | |

| 3 | Indole-Pyrazinone | 6-Bromoindole | Acid Catalyst | Bis(indole)pyrazinone Core | Second C-H/C-H coupling to complete the core structure. elsevierpure.com |

Mechanistic Investigations into Reactions Involving 2 3 Methylpyrazin 2 Yl Acetic Acid

Elucidation of Reaction Mechanisms in Pyrazine (B50134) Acetic Acid Formation and Rearrangements

The formation of pyrazine acetic acids and their subsequent rearrangements are governed by intricate mechanistic pathways. While direct mechanistic studies on 2-(3-methylpyrazin-2-yl)acetic acid are not extensively detailed in the provided results, analogous reactions in related heterocyclic systems offer valuable insights.

Rearrangements in nitrogen-containing heterocycles are common and often proceed through intermediates like N-oxides. For instance, the rearrangement of pyridine (B92270) N-oxide with acetic anhydride (B1165640) has been a subject of kinetic and mechanistic investigation. acs.org Such rearrangements can involve complex steps, including the formation of key intermediates that dictate the final product distribution.

In the context of pyrazine systems, rearrangements can be influenced by various factors. For example, the Meyer–Schuster rearrangement, an acid-catalyzed transformation of propargyl alcohols to α,β-unsaturated carbonyl compounds, proceeds through protonation, a rate-determining 1,3-shift of the hydroxyl group, and tautomerism. wikipedia.org The Rupe rearrangement is a competing reaction for tertiary alcohols, leading to α,β-unsaturated methyl ketones. wikipedia.org These examples highlight the potential for various rearrangement pathways in the synthesis and modification of pyrazine derivatives.

The Favorskii rearrangement is another relevant transformation that can occur in heterocyclic systems. slideshare.net Understanding the mechanisms of these named rearrangements provides a framework for predicting and controlling the outcomes of reactions involving pyrazine acetic acids. For instance, the pinacol (B44631) rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone, demonstrates how reaction conditions can drive molecular restructuring. libretexts.org

Catalytic Roles in the Synthesis and Functionalization of Pyrazine Acetic Acids

Catalysis plays a pivotal role in the synthesis and functionalization of pyrazine acetic acids, enabling efficient and selective transformations. Transition metal-catalyzed cross-coupling reactions are particularly significant for creating carbon-carbon and carbon-heteroatom bonds on the pyrazine ring. researchgate.netrsc.org

Palladium-catalyzed reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings, are widely employed for the functionalization of halopyrazines. researchgate.netrsc.org The choice of catalyst and ligands is critical for achieving high yields and preventing side reactions like hydrodebromination. For example, the use of Pd(dppb)Cl₂ has proven more effective than Pd(PPh₃)₄ in certain Suzuki couplings of chloropyrazines with aryl boronic acids. researchgate.net In some instances, the order of reagent addition can suppress unwanted homocoupling products in Stille reactions. rsc.org

The synthesis of the pyrazine ring itself can be achieved through catalytic methods. For example, 2-methylpyrazine (B48319) can be synthesized via the cyclo-dehydrogenation of ethylene (B1197577) diamine and propylene (B89431) glycol over a Cr-promoted Cu-Zn/Al₂O₃ catalyst. ias.ac.in The catalyst's acidity and the dispersion of the active metal species are crucial for high selectivity towards the desired product. ias.ac.in Similarly, mixed oxides of ZnO and Cr₂O₃ have been used for the dehydrocyclization of crude glycerol (B35011) to produce 2-methylpyrazine, with the catalyst's surface acidity and basicity influencing product selectivity. mdpi.com

Furthermore, catalysts are employed in the synthesis of precursors for pyrazine acetic acids. For instance, acetylpyridines can be prepared by reacting pyridinecarboxylic esters with acetic acid in the gas phase over a catalyst composed of titanium dioxide and an alkali or alkaline earth metal oxide on an alumina-silica support. google.com

The functionalization of the pyrazine ring can also be achieved through radical additions, which can be facilitated by photoredox catalysis. nih.gov These methods allow for the introduction of alkyl groups onto the electron-deficient pyrazine ring. nih.gov

Stereochemical Aspects and Regioselectivity in Chemical Transformations

The stereochemistry and regioselectivity of reactions involving pyrazine acetic acids are critical for synthesizing specific isomers with desired biological activities. The inherent asymmetry in many pyrazine derivatives necessitates stereocontrolled synthetic methods.

The regioselectivity of functionalization on the pyrazine ring is often dictated by the electronic nature of the ring and the directing effects of existing substituents. In nucleophilic additions to protonated azines, regioselectivity can be challenging, sometimes leading to mixtures of isomers. nih.gov However, the use of N-activating groups in radical additions can afford high regioselectivity at either the C2 or C4 position, depending on the activating group and the nucleophile. nih.gov

In the synthesis of substituted pyrazoles from 1,2,4-triketone analogs, the chemo- and regioselectivity of the condensation reaction with hydrazines can be controlled by the reaction temperature and the use of acid catalysts. nih.gov This demonstrates that reaction conditions can be tuned to direct the nucleophilic attack to a specific carbonyl group, leading to the desired regioisomer.

Stereoselective synthesis is crucial for producing enantiomerically pure compounds. For example, a stereoselective route to 2-oxopiperazines, which are structurally related to pyrazine derivatives, has been developed starting from α-amino acids, utilizing steps like aza-Michael addition and iodocyclization. researchgate.net The synthesis of ((S)-3-mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors also highlights the importance of stereochemistry in the design of biologically active molecules. nih.gov

Computational and Theoretical Studies of 2 3 Methylpyrazin 2 Yl Acetic Acid and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of molecules. DFT methods are employed to determine the optimized geometry, electronic structure, and vibrational frequencies of a compound with a high degree of accuracy. For 2-(3-methylpyrazin-2-yl)acetic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict its most stable conformation. ijournalse.org These calculations are crucial for understanding the molecule's three-dimensional structure, which is a key determinant of its biological activity.

The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular architecture. For instance, the planarity of the pyrazine (B50134) ring and the orientation of the acetic acid side chain can be precisely determined. This information is invaluable for understanding how the molecule might interact with a biological target.

Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d)) Disclaimer: The following data is illustrative and represents typical values for similar structures, as specific computational studies on this exact molecule are not publicly available.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2-C3 (Pyrazine) | 1.395 |

| C2-CH2 | 1.510 | |

| C=O (Carboxyl) | 1.215 | |

| Bond Angle (°) | N1-C2-C3 | 122.5 |

| C3-C2-CH2 | 118.0 | |

| CH2-C-O (Carboxyl) | 123.0 | |

| Dihedral Angle (°) | N1-C2-CH2-C(OOH) | -85.0 |

| C3-C2-CH2-C(OOH) | 95.0 |

Molecular Modeling and Simulation Methodologies (e.g., Molecular Docking)

Molecular docking is a prominent molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with the active site of a protein or enzyme. The insights gained from docking studies can help in identifying potential biological targets and in designing more potent and selective inhibitors. nih.gov

The process involves placing the ligand in various conformations and orientations within the binding site of the receptor and calculating the binding energy for each pose. The pose with the lowest binding energy is considered the most likely binding mode. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. nih.gov For instance, the carboxylic acid group of the title compound could form hydrogen bonds with polar residues, while the pyrazine ring could engage in hydrophobic or pi-stacking interactions.

Illustrative Molecular Docking Results for this compound Disclaimer: The following data is hypothetical and for illustrative purposes, as the biological target and interactions have not been experimentally determined.

| Putative Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| VEGFR-2 Kinase | -7.5 | Asp1046 | Hydrogen Bond (with -COOH) |

| Lys868 | Hydrogen Bond (with pyrazine N) | ||

| Val848, Leu1035 | Hydrophobic Interaction |

Structure-Activity Relationship (SAR) Derivations from Computational Data

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can provide predictive models for the activity of new, unsynthesized analogs. These models are built by correlating calculated molecular descriptors with experimentally determined biological activities. nih.gov

For a series of analogs of this compound, various descriptors can be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. By systematically modifying the structure, for instance, by changing the substituent on the pyrazine ring or altering the acetic acid side chain, and calculating these descriptors, a QSAR model can be developed. Such models can predict the activity of new analogs and guide the design of more potent compounds.

Illustrative QSAR Data for Analogs of this compound Disclaimer: The following QSAR equation and data are for illustrative purposes only.

| Analog | LogP | Dipole Moment (Debye) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| Parent Compound | 1.2 | 3.5 | 15.2 | 14.8 |

| 5-Chloro analog | 1.8 | 2.8 | 8.5 | 8.9 |

| 6-Methoxy analog | 0.9 | 4.1 | 22.1 | 21.5 |

Hypothetical QSAR Equation: pIC50 = 0.5 * LogP - 0.2 * Dipole Moment + 4.5

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and is a key focus of computational analysis. DFT calculations provide a wealth of information about the electronic properties through various descriptors. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

Other reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, can also be calculated from the orbital energies. chemrxiv.org These descriptors help in understanding the molecule's behavior in chemical reactions and its potential to interact with biological macromolecules. For this compound, these descriptors can predict its reactivity profile and potential metabolic fate.

Illustrative Electronic and Reactivity Descriptors for this compound Disclaimer: The following data is for illustrative purposes and represents typical values.

| Descriptor | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.6 |

| Ionization Potential (eV) | 6.8 |

| Electron Affinity (eV) | 1.2 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.8 |

| Electrophilicity Index (ω) | 2.86 |

Role As a Synthetic Precursor and Building Block in Chemical Systems

Utilization in the Construction of Diverse Heterocyclic Scaffolds

The presence of both a pyrazine (B50134) ring and a carboxylic acid functional group in 2-(3-Methylpyrazin-2-yl)acetic acid suggests its potential as a synthon for the construction of more complex heterocyclic systems. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, or acid halides, which can then participate in cyclization reactions. For instance, condensation of the carboxylic acid with a binucleophile could lead to the formation of fused heterocyclic systems.

While direct literature on the use of this compound in synthesizing diverse heterocyclic scaffolds is not extensively available, the principles of heterocyclic chemistry allow for postulation of its potential applications. For example, it could potentially be used in the synthesis of pyrazolopyridines or pyrazolopyrroles through multi-step reaction sequences. nih.gov The general strategy often involves the reaction of a starting material with various nucleophilic reagents. nih.gov

The synthesis of various heterocyclic compounds, such as Current time information in Bangalore, IN.nih.govnih.govoxadiazoles and Current time information in Bangalore, IN.nih.govwikipedia.orgtriazoles, often proceeds through carboxylic acid hydrazide intermediates. nih.govresearchgate.net Theoretically, this compound could be converted to its corresponding hydrazide and subsequently cyclized with appropriate reagents to yield triazole or oxadiazole derivatives bearing a 3-methylpyrazin-2-ylmethyl substituent. Such transformations are valuable in medicinal chemistry for the generation of novel compounds with potential biological activities. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Target Heterocycle | Potential Synthetic Strategy | Key Intermediates |

|---|---|---|

| Pyrazinyl-substituted Oxadiazole | Conversion to acid hydrazide, followed by cyclization with a one-carbon synthon (e.g., ethyl chloroformate). | 2-(3-Methylpyrazin-2-yl)acetohydrazide |

| Pyrazinyl-substituted Triazole | Reaction of the acid hydrazide with an isothiocyanate followed by cyclization. | Thiosemicarbazide derivative |

Participation in Maillard Reaction Pathways leading to Pyrazine Formation

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars, typically occurring at elevated temperatures, which results in the formation of a wide array of flavor and aroma compounds, including pyrazines. nih.govwikipedia.org This non-enzymatic browning reaction is fundamental in food chemistry, contributing to the desirable sensory characteristics of cooked, roasted, and baked products. wikipedia.org

The formation of pyrazines in the Maillard reaction generally involves the condensation of α-aminocarbonyl intermediates, which are formed from the Strecker degradation of amino acids. nih.govnih.govdatapdf.com The specific amino acids and sugars involved, as well as the reaction conditions (e.g., temperature, pH, and water activity), significantly influence the types and distribution of the resulting pyrazine derivatives. nih.gov For instance, studies on model systems have shown that different amino acids lead to the formation of specific alkylpyrazines. nih.govdatapdf.com

While the Maillard reaction is a primary route for the formation of pyrazines in food, the direct participation of pre-formed pyrazine derivatives like this compound in these pathways is not a typical scenario described in the literature. The Maillard reaction builds the pyrazine ring from acyclic precursors. However, it is conceivable that under thermal processing conditions, this compound could undergo decarboxylation to yield 2,3-dimethylpyrazine (B1216465), a known flavor compound. Further reactions of this and other degradation products with components of the Maillard reaction could potentially lead to a more complex mixture of volatile compounds.

Table 2: Key Stages of the Maillard Reaction Leading to Pyrazine Formation

| Stage | Key Events | Relevant Intermediates |

|---|---|---|

| Early Stage | Condensation of a reducing sugar with an amino acid. | Glycosylamine, Amadori or Heyns products |

| Intermediate Stage | Sugar dehydration and fragmentation, Strecker degradation of amino acids. | Dicarbonyls, Strecker aldehydes, α-aminoketones |

| Final Stage | Aldol condensation, polymerization, and cyclization of intermediates. | Melanoidins, various heterocyclic compounds including pyrazines |

Research on Maillard model systems has extensively investigated the influence of various amino acids and peptides on pyrazine formation. nih.govresearchgate.net These studies provide a foundational understanding of how different precursors contribute to the final flavor profile. However, specific studies on the thermal degradation and interaction of this compound within a Maillard reaction matrix are not documented. The potential flavor contributions of this specific compound would likely stem from its thermal decomposition products. mdpi.com

Applications in Material Science and Catalyst Design (Structural Integration)

The bifunctional nature of this compound, possessing both a coordinating pyrazine ring and a carboxylic acid group, suggests its potential utility as a ligand in the design of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net The pyrazine nitrogen atoms and the carboxylate group can act as coordination sites for metal ions, enabling the formation of extended one-, two-, or three-dimensional structures. nih.gov

The properties of such materials are highly dependent on the coordination geometry of the metal ion and the topology of the organic linker. For instance, pyrazole-containing ligands have been successfully employed in the synthesis of MOFs. researchgate.net While there is no specific literature detailing the use of this compound in this context, its structural similarity to other heterocyclic carboxylic acids used in MOF synthesis suggests its potential as a valuable building block. The methyl group on the pyrazine ring could also influence the resulting framework's porosity and catalytic activity through steric effects.

In the realm of catalysis, MOFs functionalized with acidic groups, such as carboxylic acids, have demonstrated efficacy in various catalytic transformations. nih.gov A Ti-based MOF functionalized with acetic acid has been reported as an efficient catalyst for the synthesis of spiropyrans. nih.gov This suggests that incorporating this compound as a linker into a MOF could create a material with Lewis acidic metal centers and Brønsted acidic sites from the carboxylic acid, potentially leading to bifunctional catalytic activity.

Table 3: Potential Applications of this compound in Material Science

| Material Type | Potential Role of this compound | Potential Properties/Applications |

|---|---|---|

| Coordination Polymers/MOFs | Organic linker connecting metal centers. | Porosity for gas storage/separation, catalytic activity, luminescence. |

| Functionalized Polymers | Monomer or grafting agent to introduce pyrazine and carboxylic acid functionalities. | Metal-chelating polymers, pH-responsive materials. |

| Catalyst Ligand | Ligand for homogeneous or heterogeneous catalysts. | Enhanced catalytic activity or selectivity in organic transformations. |

Note: The applications listed are based on the known reactivity of pyrazines and carboxylic acids and the properties of similar known materials, as direct research on the integration of this compound into these specific materials is not widely reported.

Emerging Research Directions and Future Perspectives

Advancements in Catalytic and Stereoselective Synthesis

The synthesis of highly substituted heterocyclic compounds such as 2-(3-Methylpyrazin-2-yl)acetic acid is increasingly reliant on advanced catalytic methods that offer high yields and selectivity. While traditional methods for pyrazine (B50134) synthesis exist, modern research emphasizes catalytic and stereoselective approaches to create complex molecules with precise three-dimensional structures.

Catalytic Synthesis: The development of novel catalysts is central to modern organic synthesis. For pyrazine derivatives, transition metal catalysts, particularly those based on palladium, have been instrumental. Palladium-catalyzed cross-coupling reactions, for instance, allow for the direct and efficient formation of carbon-carbon bonds on the pyrazine ring. Dehydrogenation of piperazines to form pyrazines can be achieved with high yields using palladium catalysts. tandfonline.com Other catalytic systems, such as those using copper-chromium, have been employed for the condensation reactions that form the pyrazine core. tandfonline.com The future in this area points toward the development of more robust and versatile catalysts that can function under milder conditions and with greater substrate tolerance, enabling more direct and efficient synthetic routes to compounds like this compound.

Stereoselective Synthesis: Stereoselective synthesis is a reaction that preferentially results in one stereoisomer over others. iupac.orgmasterorganicchemistry.com This is particularly crucial when a molecule's biological activity is dependent on its specific chirality. For a molecule with a chiral center, such as a substituted version of this compound, controlling the stereochemistry is paramount. A key technique in this domain is asymmetric hydrogenation. For instance, highly enantioselective hydrogenation of olefin precursors has been achieved using ruthenium catalysts bearing chiral ligands like (S)-H8-BINAP. nih.gov This approach can convert a prochiral substrate into a single enantiomer with high efficiency. The synthesis of enantiomerically pure piperazine-2-acetic acid esters, which are structurally related to the target compound, has also been developed, demonstrating that stereocontrol in this class of molecules is achievable. researchgate.net Future research will likely focus on designing new chiral catalysts and ligands specifically tailored for pyrazine-containing substrates to enable the efficient production of enantiomerically pure this compound and its derivatives.

Table 1: Examples of Catalytic and Stereoselective Synthesis Methods Relevant to Pyrazine Derivatives

| Synthesis Type | Catalyst/Reagent Example | Reaction Type | Potential Advantage |

|---|---|---|---|

| Catalytic | Palladium (Pd) on Carbon | Dehydrogenation | High yield conversion of piperazines to pyrazines. tandfonline.com |

| Catalytic | Copper-Chromium | Condensation | Formation of pyrazine ring from diamines and epoxides. tandfonline.com |

| Catalytic | Iridium (Ir) Complexes | Carbonylation | Synthesis of acetic acid from methanol (B129727), a principle applicable to side-chain synthesis. google.com |

| Stereoselective | Ru(OAc)₂[(S)-H₈-BINAP] | Asymmetric Hydrogenation | High enantiomeric excess in the synthesis of chiral acids. nih.gov |

| Stereoselective | Chiral Phosphoramidite Ligands | Conjugate Addition | Creation of specific stereoisomers in cyclic compounds. dntb.gov.ua |

Application of Advanced Analytical and Spectroscopic Techniques

The precise characterization of this compound relies on a suite of advanced analytical and spectroscopic techniques. These methods are essential for confirming the molecule's structure, purity, and stereochemistry.

Spectroscopic Characterization: A combination of spectroscopic methods is typically employed for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. For pyrazine derivatives, ¹H NMR helps identify the protons on the aromatic ring and the acetic acid side chain, while ¹³C NMR confirms the carbon environments. Advanced techniques like Gauge-Independent Atomic Orbital (GIAO) methods can be used to calculate theoretical chemical shifts, which are then compared with experimental data for greater confidence in structural assignment. nanoient.org

Infrared (IR) and Raman Spectroscopy: Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy are used to identify the functional groups present in the molecule. nanoient.org The carboxylic acid group would show characteristic O-H and C=O stretching vibrations, while vibrations associated with the C-H and C=N bonds of the methyl-substituted pyrazine ring would also be evident. nanoient.orgnanoient.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, often aided by Time-Dependent Density Functional Theory (TD-DFT), helps to understand the electronic properties and charge transfer possibilities within the molecule. nanoient.org

Future directions will involve the increased use of hyphenated techniques (e.g., GC-MS, LC-MS) for complex mixture analysis and the routine application of computational chemistry to predict and interpret spectroscopic data with higher accuracy. nanoient.orgnanoient.org

Table 2: Summary of Spectroscopic Techniques for the Analysis of Pyrazine Carboxylic Acids

| Technique | Information Obtained | Typical Observations for Pyrazine Acetic Acid Derivatives |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals for pyrazine ring protons, methylene (B1212753) (-CH₂) protons, and methyl (-CH₃) protons. nanoient.orgnih.gov |

| ¹³C NMR | Carbon skeleton | Resonances for pyrazine ring carbons, carboxylic acid carbon, methylene carbon, and methyl carbon. nanoient.orgnih.gov |

| FTIR | Functional groups | Characteristic C=O and O-H stretches for the carboxylic acid; C-H and C=N stretches for the pyrazine ring. nanoient.orgmdpi.com |

| Mass Spectrometry | Molecular weight and formula | Precise mass peak corresponding to the molecular formula. nih.gov |

| UV-Visible | Electronic transitions | Absorption bands in the UV region, indicative of the pyrazine chromophore. nanoient.org |

Integration of Green Chemistry Principles in Chemical Processes

The chemical industry is undergoing a significant shift towards sustainability, guided by the principles of green chemistry. The synthesis of this compound and related compounds is an area ripe for the integration of these principles to reduce environmental impact and improve safety and efficiency.

Green Synthetic Strategies: Several green chemistry approaches are being explored for the synthesis of pyrazines and other nitrogen-containing heterocycles.

Biocatalysis: The use of enzymes or whole microorganisms as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. For example, lipases have been successfully used to catalyze the formation of pyrazinamide (B1679903) derivatives in greener solvents like tert-amyl alcohol under mild conditions. rsc.org Furthermore, microorganisms such as Bacillus subtilis are capable of producing various alkylpyrazines through fermentation, representing a sustainable route from renewable feedstocks. mdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasonic radiation are being used to accelerate reaction rates, often leading to higher yields in shorter time frames and with reduced energy consumption. nih.gov These techniques have been effectively applied to the multicomponent synthesis of related heterocyclic systems like pyrazoles. nih.gov

Green Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous solvents and reagents. The use of water, ethanol, or bio-based solvents like tert-amyl alcohol minimizes waste and toxicity. rsc.orgnih.gov Research into creating pyrazine building blocks from biomass-derived sources, such as amino acids and levulinic acid, aims to replace the reliance on unsustainable fossil fuels. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core green chemistry principle. One-pot and multicomponent reactions are particularly effective in this regard, as they reduce the number of steps and purification processes required, thereby minimizing waste. tandfonline.comnih.gov

The future of chemical manufacturing for compounds like this compound will undoubtedly involve a synergistic combination of these green strategies, from using bio-based starting materials to employing biocatalytic processes in continuous-flow systems. rsc.org

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Pyrazine Derivatives

| Feature | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Heavy metals (e.g., chromium), strong acids. tandfonline.com | Biocatalysts (e.g., lipases, microorganisms), reusable solid catalysts. rsc.orgmdpi.com |

| Solvents | Volatile organic compounds (VOCs). | Water, ethanol, tert-amyl alcohol, or solvent-free conditions. rsc.orgnih.gov |

| Energy Source | Conventional heating (reflux). tandfonline.com | Microwave irradiation, ultrasonication. nih.gov |

| Starting Materials | Petrochemical-based feedstocks. | Biomass-derived feedstocks (e.g., amino acids, sugars). mdpi.comacs.org |

| Process | Multi-step synthesis with intermediate isolation. | One-pot, multicomponent reactions; continuous-flow systems. tandfonline.comrsc.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Methylpyrazin-2-yl)acetic acid, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves amidation or decarboxylation reactions. For example, amidation with amines can form derivatives, while decarboxylation under controlled temperature (e.g., 80–120°C) removes the carboxylic acid group. Solvent choice (e.g., DMF or ethanol) and catalyst selection (e.g., palladium for coupling reactions) critically impact yield. Purification via column chromatography or recrystallization is standard .

- Optimization : Adjusting stoichiometry, reaction time, and inert atmospheres (N₂/Ar) minimizes side products. Monitoring via TLC or HPLC ensures intermediate stability .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyrazine ring protons at δ 8.5–9.0 ppm) and confirms substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₈N₂O₂: theoretical 168.0634).

- XRD : Single-crystal X-ray diffraction resolves 3D conformation, particularly for hydrochloride salts .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in biological assays?

- Solubility : The free acid form has limited aqueous solubility (≈2 mg/mL), but hydrochloride salts improve bioavailability (up to 20 mg/mL in water) due to ionic interactions .

- Stability : Store at –20°C under inert conditions to prevent hydrolysis. Stability in DMSO (≤1 week at 4°C) is recommended for in vitro studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to scale up synthesis while maintaining enantiomeric purity?

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis (lipases) for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC .

- Scale-Up Challenges : Continuous-flow reactors enhance heat/mass transfer for decarboxylation. Process analytical technology (PAT) tracks real-time parameters (e.g., pH, temp) to prevent racemization .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

- Data Reconciliation :

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times.

- Orthogonal Assays : Confirm target engagement via SPR (binding affinity) and cellular thermal shift assays (CETSA) .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- In Silico Tools :

- Docking (AutoDock Vina) : Predict binding modes to enzymes (e.g., kinases) using PyMOL visualization.

- QSAR : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values .

- Validation : Synthesize top-ranked analogs and test in vitro against recombinant proteins .

Handling and Safety

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.